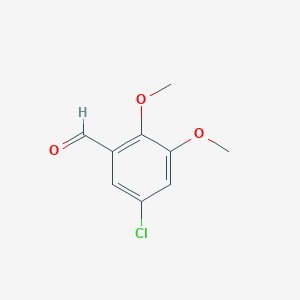

5-Chloro-2,3-dimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVUYUWCDJOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400245 | |

| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86232-28-2 | |

| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 5-Chloro-2,3-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative with applications in pharmaceutical and organic synthesis. This document details the proposed synthetic route, starting from commercially available precursors, and provides detailed experimental protocols adapted from established literature procedures for analogous transformations. All quantitative data is presented in structured tables for clarity, and key transformations are visualized using reaction diagrams.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the chlorination of 2,3-dimethoxyphenol, followed by the formylation of the resulting 1-chloro-2,3-dimethoxybenzene intermediate via the Vilsmeier-Haack reaction. This approach is advantageous due to the accessibility of the starting materials and the generally high yields associated with these reaction types.

Data Presentation

The following tables summarize the key reactants, reagents, and expected outcomes for the proposed synthesis pathway.

Table 1: Reactants and Reagents

| Step | Starting Material | Key Reagents | Solvent |

| 1. Chlorination | 2,3-Dimethoxyphenol | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane (DCM) |

| 2. Formylation | 1-Chloro-2,3-dimethoxybenzene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) or neat DMF |

Table 2: Expected Products and Yields

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | 1-Chloro-2,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 80-90 |

| 2 | This compound | C₉H₉ClO₃ | 200.62 | 70-85 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 10.3 (s, 1H, CHO), 7.4 (d, J=2.5 Hz, 1H, Ar-H), 7.1 (d, J=2.5 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 189.5 (CHO), 153.0, 149.0, 130.0, 128.5, 125.0, 118.0, 62.0 (OCH₃), 56.5 (OCH₃) |

| IR (KBr, cm⁻¹) | ~2940, 2850 (C-H), 1685 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1270, 1080 (C-O, ether), 820 (C-Cl) |

| Mass Spectrum (EI) | m/z (%): 200 (M⁺, 100), 199 (M⁺-H, 95), 171 (M⁺-CHO, 40), 157 (M⁺-CHO-CH₂, 25) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are adapted from established procedures for similar transformations and should be performed by qualified personnel in a well-ventilated fume hood.

Step 1: Synthesis of 1-Chloro-2,3-dimethoxybenzene

This procedure is adapted from the chlorination of a similar substituted phenol.

Materials:

-

2,3-Dimethoxyphenol (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,3-dimethoxyphenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-chloro-2,3-dimethoxybenzene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound.[1]

Materials:

-

1-Chloro-2,3-dimethoxybenzene (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous (optional)

-

Sodium acetate

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to form the Vilsmeier reagent.

-

Dissolve 1-chloro-2,3-dimethoxybenzene in a minimal amount of anhydrous dichloromethane or DMF.

-

Slowly add the solution of 1-chloro-2,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture back to 0 °C in an ice bath.

-

Carefully add a solution of sodium acetate in water to hydrolyze the intermediate.

-

Heat the mixture at reflux for 1 hour to ensure complete hydrolysis.

-

Cool the mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich aromatic substrate.

References

5-Chloro-2,3-dimethoxybenzaldehyde: A Technical Overview

This technical guide provides a comprehensive overview of the known chemical properties, safety information, and computed data for 5-Chloro-2,3-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Chemical and Physical Properties

The fundamental identifying and physical characteristics of this compound are compiled from established chemical databases. These properties are crucial for sample identification, purity assessment, and theoretical modeling.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 86232-28-2 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Monoisotopic Mass | 200.0240218 Da | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1] |

| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | [1] |

| InChIKey | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% | [2] |

| Storage | Room temperature | [2] |

| Computed TPSA | 35.5 Ų |[1] |

Spectroscopic Analysis

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed sources. For novel research or before use as a reagent, it is critical to perform such analyses to confirm the structure and purity of the material. The diagram below illustrates the logical relationship between the compound's functional groups and the expected regions for their spectroscopic signals.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound has not been identified in the literature searched. However, a plausible synthetic route could involve the electrophilic chlorination of 2,3-dimethoxybenzaldehyde.

For researchers acquiring this compound, a general workflow for chemical characterization is essential.

General Protocol for Chemical Characterization

-

Purity Assessment (TLC/GC-MS/LC-MS):

-

Dissolve a small sample (~1 mg) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spot the solution on a TLC plate and elute with a solvent system (e.g., Hexane:Ethyl Acetate mixtures) to check for impurities.

-

For a more quantitative assessment, analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and confirm the molecular weight.

-

-

Structural Elucidation (NMR):

-

Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure, including the substitution pattern on the aromatic ring and the presence of aldehyde and methoxy protons/carbons.

-

-

Functional Group Confirmation (FTIR):

-

Acquire an Infrared (IR) spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Confirm the presence of key functional groups by identifying characteristic absorption bands, such as the carbonyl (C=O) stretch of the aldehyde.

-

The following diagram outlines a standard workflow for this characterization process.

Biological Activity

There is no specific information regarding the biological activity of this compound in the searched literature. However, various other isomers and derivatives of dimethoxybenzaldehyde have been reported to possess biological activities, including antifungal, antimicrobial, and anticancer properties.[3] Any investigation into the biological effects of the title compound would represent novel research.

Safety and Handling

This compound is classified as an irritant.[4] Adherence to standard laboratory safety protocols is required.

Table 2: GHS Hazard Information

| Code | Description | Classifications |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Source:[1]

Precautionary Statements: Key precautionary statements include P261 (avoid breathing dust), P264 (wash skin thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

The following workflow illustrates the recommended handling procedure for this chemical.

References

An In-depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde (CAS Number: 86232-28-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2,3-dimethoxybenzaldehyde (CAS No. 86232-28-2), along with insights into its synthesis and its emerging role as a key intermediate in the development of novel therapeutic agents. While direct biological activity data for this compound is limited in publicly available literature, its structural features make it a valuable building block in medicinal chemistry for creating derivatives with potential pharmacological activities.

Core Chemical and Physical Properties

This compound is a substituted benzaldehyde derivative. Its key physicochemical properties are summarized in the table below, providing a foundational understanding for its use in synthesis and experimental design.

| Property | Value | Citation(s) |

| CAS Number | 86232-28-2 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-2,3-dimethoxy-benzaldehyde, Benzaldehyde, 5-chloro-2,3-dimethoxy- | [1] |

| Appearance | Solid | |

| Melting Point | 96-100 °C | |

| SMILES | COC1=C(C(=O)C=C(C1)Cl)OC | |

| InChI Key | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various organic chemistry routes. One documented method involves the use of veratrole as a starting material. A patent describes a method for preparing dimethoxy benzaldehyde from veratrole, suggesting a potential synthetic pathway.[2]

A general logical workflow for a plausible synthesis is outlined below. This diagram illustrates the conceptual steps that could be involved in its production, starting from a simpler precursor.

Role in the Synthesis of Bioactive Molecules

While this compound itself has not been extensively studied for its biological activity, its true value for drug development professionals lies in its utility as a chemical intermediate. The presence of a reactive aldehyde group, along with the specific substitution pattern on the benzene ring (chloro and dimethoxy groups), makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications.

Research has indicated that derivatives of similar chlorinated and methoxylated aromatic aldehydes are being explored for various pharmacological activities.

Potential as a Precursor for Antibacterial Agents

Studies have been conducted on the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives with the aim of developing compounds with biological activity.[3] The synthesis of these new derivatives, which have an o-hydroxybenzamide structure, was performed to obtain potentially bioactive compounds.[3] This suggests that the core structure of 5-chloro-benzaldehyde derivatives is of interest in the search for new antibacterial agents.

Application in the Synthesis of Enzyme Inhibitors

There is growing interest in the development of α-glucosidase inhibitors for the management of type 2 diabetes.[4] A novel series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have been synthesized and evaluated as new α-glucosidase inhibitors.[4] These compounds exhibited promising inhibitory activity.[4] Although not directly using this compound, this research highlights the potential of similarly substituted chloro-methoxy benzaldehyde derivatives in creating potent enzyme inhibitors.

The general approach to utilizing this compound in the synthesis of bioactive derivatives is depicted in the following workflow:

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data, the compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While direct evidence of its biological activity is scarce, its significance in the field of drug discovery and development is notable, primarily as a versatile intermediate. Its unique substitution pattern provides a scaffold for the synthesis of a variety of derivatives, some of which have shown promise as antibacterial agents and enzyme inhibitors. For researchers and scientists in drug development, this compound represents a valuable tool in the design and synthesis of novel, biologically active molecules. Further exploration of derivatives synthesized from this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Chloro-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for 5-Chloro-2,3-dimethoxybenzaldehyde. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Core Compound Properties

This compound is a substituted aromatic aldehyde. Its molecular structure and properties make it a potentially useful precursor in the synthesis of more complex molecules in medicinal chemistry and materials science.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 200.62 g/mol | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| CAS Number | 86232-28-2 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1] |

| InChI Key | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

Based on GHS classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Representative Synthetic Protocol

Hypothetical Synthesis of this compound

This proposed synthesis involves two main stages: chlorination of a dimethoxybenzene precursor followed by formylation to introduce the aldehyde group.

Step 1: Chlorination of 1,2-Dimethoxybenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise. A catalytic amount of a Lewis acid may be required to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, 4-chloro-1,2-dimethoxybenzene, can be purified by column chromatography or recrystallization.

Step 2: Formylation of 4-Chloro-1,2-dimethoxybenzene (Vilsmeier-Haack Reaction)

-

Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

-

Formylation Reaction: Slowly add the purified 4-chloro-1,2-dimethoxybenzene from Step 1 to the prepared Vilsmeier reagent.

-

Heating: After the addition is complete, heat the reaction mixture, typically between 50-80°C, for several hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Work-up and Purification: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) until basic. The product, this compound, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the experimental process.

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde

This technical guide provides a detailed overview of 5-Chloro-2,3-dimethoxybenzaldehyde, a significant aromatic aldehyde derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis methodologies, safety and handling protocols, and its role in medicinal chemistry.

Chemical Identity and Properties

This compound is a polysubstituted benzaldehyde with the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1] It is characterized by a chlorine atom and two methoxy groups attached to the benzene ring, in addition to the aldehyde functional group.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1][2][3] |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| CAS Number | 86232-28-2 | [1][2][3] |

| Appearance | Off-white to light yellow crystalline solid | Inferred from related compounds |

| Melting Point | 68-70 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as chloroform and methanol; limited solubility in water. | Inferred from related compounds |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~10.4 ppm), aromatic protons (singlets or doublets, ~7.0-7.5 ppm), and methoxy group protons (singlets, ~3.9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~189 ppm), aromatic carbons (110-160 ppm), and methoxy carbons (~56 ppm). |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C-O stretches of the methoxy groups, and C-Cl stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (200.62 g/mol ), along with a characteristic isotopic pattern for the chlorine atom. |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically involving the chlorination, formylation, and methylation of a suitable precursor. A plausible synthetic pathway is outlined below.

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from a commercially available precursor.

References

An In-depth Technical Guide to Structural Analogs of 5-Chloro-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of structural analogs of 5-chloro-2,3-dimethoxybenzaldehyde. This core scaffold is a versatile starting point for the development of novel therapeutic agents. This document details experimental protocols for the synthesis of key derivatives, such as Schiff bases and hydrazones, and outlines methodologies for their biological screening. Quantitative data from structurally related compounds are presented to guide future research and development in this area.

Physicochemical Properties of the Core Scaffold

This compound is a substituted aromatic aldehyde with the following properties:

| Property | Value | Reference |

| Molecular Formula | C9H9ClO3 | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| CAS Number | 86232-28-2 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of Structural Analogs

The aldehyde functional group of this compound is a key site for chemical modification to generate a diverse library of structural analogs. Common synthetic routes involve condensation reactions with primary amines to form Schiff bases or with hydrazides to produce hydrazones.

General Experimental Protocol for Schiff Base Synthesis

This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various primary amines.

-

Dissolution of Reactants: Dissolve 1 mmol of this compound in 20 mL of a suitable solvent such as ethanol or methanol in a round-bottomed flask. In a separate flask, dissolve 1 mmol of the desired primary amine in 10 mL of the same solvent.

-

Reaction Mixture: Add the amine solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Synthetic Workflow for Schiff Base Analogs

The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff base analogs of this compound.

Caption: General workflow for the synthesis and characterization of Schiff base analogs.

Biological Activity of Structural Analogs

While specific biological activity data for direct structural analogs of this compound are limited in the public domain, studies on closely related substituted benzaldehyde derivatives, particularly Schiff bases and hydrazones, have revealed significant antimicrobial and anticancer properties. The following tables summarize the biological activities of some of these related compounds.

Antimicrobial Activity of Related Schiff Base Analogs

Schiff bases derived from 5-chloro-salicylaldehyde (a structural isomer of a demethylated analog) have been evaluated for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 | [2] |

Anticancer Activity of Related Hydrazone Analogs

Hydrazone derivatives of various substituted benzaldehydes have been investigated for their cytotoxic effects on cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 (Lung carcinoma) | Lower than cisplatin | |

| Hydrazone derivative 8 | HeLa (Cervical cancer) | 34.38 | [3] |

| Hydrazone derivative 11 | MCF-7 (Breast cancer) | 26.84 | [3] |

| Hydrazone derivative 3h (with pyrrole ring) | PC-3 (Prostate cancer) | 1.32 | [4] |

| Hydrazone derivative 3h (with pyrrole ring) | MCF-7 (Breast cancer) | 2.99 | [4] |

| Hydrazone derivative 3h (with pyrrole ring) | HT-29 (Colon cancer) | 1.71 | [4] |

Experimental Protocol for Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compounds and incubate for another 24-48 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute this stock solution in culture medium to a working concentration of 0.5 mg/mL. After the treatment period, add 100 µL of the working MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Biological Screening and Mechanism of Action

The screening of novel compounds for biological activity is a critical step in drug discovery. A general workflow for this process is depicted below. While the precise mechanisms of action for analogs of this compound are not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells.

General Workflow for Biological Screening

Caption: A generalized workflow for the biological screening of synthesized compounds.

Potential Signaling Pathway Involvement

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A simplified, generalized apoptotic pathway that could be investigated for active analogs is shown below. Benzaldehyde derivatives have been noted to potentially induce apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins.

Caption: A potential apoptotic signaling pathway that may be modulated by active analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of derivatives such as Schiff bases and hydrazones, coupled with the demonstrated biological activities of structurally related compounds, warrants further investigation into this class of molecules. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, screening, and characterization of new structural analogs. Future research should focus on generating and testing a library of direct analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde: Core Starting Materials and Synthetic Strategies

Introduction: The Significance of 5-Chloro-2,3-dimethoxybenzaldehyde in Modern Drug Discovery

This compound is a highly valuable substituted benzaldehyde derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring two electron-donating methoxy groups and an electron-withdrawing chloro group, imparts specific reactivity and conformational properties that are leveraged by medicinal chemists to design novel therapeutic agents. The aldehyde functional group provides a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic scaffolds. This guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of this compound, offering researchers and drug development professionals a detailed and practical resource for its efficient synthesis.

Strategic Synthetic Approaches: A Tale of Two Precursors

The synthesis of this compound can be approached from two principal strategic directions, each commencing with a different commercially available starting material. The choice of route often depends on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide will delve into the two most prominent and scientifically sound pathways:

-

Route A: Electrophilic Chlorination of 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde). This approach utilizes a readily available dimethoxybenzaldehyde isomer and introduces the chloro substituent in a late-stage functionalization step.

-

Route B: Formylation of 1-Chloro-2,3-dimethoxybenzene. This strategy begins with a pre-functionalized chloro-dimethoxybenzene and introduces the aldehyde group as the final key transformation.

Route A: Synthesis via Electrophilic Chlorination of 2,3-Dimethoxybenzaldehyde

This is arguably the most direct and frequently employed method for the synthesis of this compound. The rationale behind this approach lies in the activating and directing effects of the two methoxy groups on the aromatic ring, which facilitate electrophilic substitution.

Causality Behind Experimental Choices

The two methoxy groups at positions 2 and 3 are ortho, para-directing. The position para to the 2-methoxy group (C5) is highly activated and sterically accessible, making it the most probable site for electrophilic attack. The aldehyde group at C1 is a meta-directing deactivator, which further reinforces the regioselectivity of the chlorination at the C5 position.

Detailed Experimental Protocol

Materials:

-

2,3-Dimethoxybenzaldehyde (o-Veratraldehyde)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Acetonitrile (or other suitable aprotic solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,3-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is typically mildly exothermic.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 2-4 hours.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram: Electrophilic Chlorination

Caption: Workflow for the synthesis of this compound via chlorination.

Route B: Synthesis via Formylation of 1-Chloro-2,3-dimethoxybenzene

This alternative synthetic route involves the introduction of the aldehyde functionality onto a pre-existing chloro-substituted dimethoxybenzene ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring. The chloro and methoxy groups on the starting material direct the formylation to the sterically accessible and electronically activated position.

Detailed Experimental Protocol

Part 1: Synthesis of the Starting Material, 1-Chloro-2,3-dimethoxybenzene

The starting material, 1-Chloro-2,3-dimethoxybenzene, can be prepared from 2,3-dimethoxyphenol through a variety of methods, including reaction with a chlorinating agent.

Part 2: Vilsmeier-Haack Formylation

Materials:

-

1-Chloro-2,3-dimethoxybenzene

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous 1,2-Dichloroethane (or other suitable solvent)

-

Ice bath

-

Sodium acetate solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool a solution of anhydrous DMF in anhydrous 1,2-dichloroethane in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the DMF solution while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-Chloro-2,3-dimethoxybenzene (1.0 equivalent) in 1,2-dichloroethane dropwise, again keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by TLC or HPLC.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Workflow Diagram: Vilsmeier-Haack Formylation

Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Chlorination | Route B: Formylation |

| Starting Material | 2,3-Dimethoxybenzaldehyde | 1-Chloro-2,3-dimethoxybenzene |

| Key Transformation | Electrophilic Aromatic Substitution (Chlorination) | Electrophilic Aromatic Substitution (Formylation) |

| Reagents | N-Chlorosuccinimide, Acetonitrile | POCl₃, DMF, 1,2-Dichloroethane |

| Reaction Conditions | Mild (Room Temperature) | Requires cooling and heating steps |

| Advantages | More direct, fewer steps, milder conditions. | May offer better regioselectivity if the starting material is readily available. |

| Disadvantages | Potential for over-chlorination or other side products. | Requires synthesis of the starting material, harsher conditions. |

Conclusion and Future Perspectives

Both the electrophilic chlorination of 2,3-dimethoxybenzaldehyde and the Vilsmeier-Haack formylation of 1-chloro-2,3-dimethoxybenzene represent viable and effective strategies for the synthesis of this compound. The choice of the optimal route will be dictated by the specific needs and constraints of the research or development program. The chlorination route is often preferred for its simplicity and mild conditions, making it well-suited for laboratory-scale synthesis. As the demand for complex pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for key building blocks like this compound will remain an active area of research.

literature review of 5-Chloro-2,3-dimethoxybenzaldehyde

An In-depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde

Introduction

This compound is an aromatic aldehyde, a class of organic compounds characterized by a formyl group attached to a benzene ring. This particular molecule is further substituted with a chlorine atom and two methoxy groups, which significantly influence its chemical reactivity and potential applications. Substituted benzaldehydes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. They are particularly prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups on the aromatic ring of this compound creates a unique electronic environment that can be exploited for various chemical transformations. This guide provides a comprehensive review of its chemical and physical properties, plausible synthetic routes, potential applications in drug discovery, and generalized experimental protocols relevant to its use.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1][2][3] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 86232-28-2 | [1][3] |

| SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1][2] |

| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | [1][2] |

| InChIKey | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [1][2] |

| Purity | Typically available at ≥95% or 97% | [3] |

| Storage | Room temperature | [3] |

Spectroscopic Data

Predicted Mass Spectrometry Data

The following table lists the predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 201.03130 | 135.5 | [2] |

| [M+Na]⁺ | 223.01324 | 146.7 | [2] |

| [M-H]⁻ | 199.01674 | 140.1 | [2] |

| [M+NH₄]⁺ | 218.05784 | 156.4 | [2] |

| [M+K]⁺ | 238.98718 | 143.9 | [2] |

| [M]⁺ | 200.02347 | 142.2 | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general synthetic strategy can be inferred from established methods for preparing substituted benzaldehydes. A common approach involves the formylation of a pre-substituted benzene ring.

A plausible synthetic route would start from 1,2-dimethoxybenzene, which would first be chlorinated to introduce the chlorine atom at the desired position, followed by a formylation reaction (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) to introduce the aldehyde group.

References

An In-Depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. This document aims to provide a comprehensive technical overview of this compound, covering its chemical and physical properties. Despite extensive searches of scientific literature and chemical databases, detailed information regarding the specific discovery, a dedicated synthetic protocol with experimental data, and, most notably, its biological activities and associated signaling pathways remains elusive. This guide, therefore, summarizes the available data and provides a foundational understanding of the compound based on its chemical characteristics and the general properties of related benzaldehyde derivatives.

Introduction

Benzaldehyde and its derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug development. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific biological effects of a benzaldehyde derivative are highly dependent on the nature and position of the substituents on the aromatic ring. This guide focuses on the specific compound this compound, providing a centralized resource of its known characteristics.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases and supplier specifications.[1][2] This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| CAS Number | 86232-28-2 | [1][2] |

| Appearance | Not specified in literature; likely a solid | |

| Melting Point | Not specified in available literature | [2] |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| InChI Key | FIRVUYUWCDJOMJ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(=CC(=C1OC)C=O)Cl | [1] |

Synthesis

A potential precursor for the synthesis is veratrole (1,2-dimethoxybenzene). A common method for introducing an aldehyde group to an activated aromatic ring is the Vilsmeier-Haack reaction. Chlorination of the aromatic ring could be achieved subsequently.

Proposed Synthetic Workflow:

Caption: A proposed synthetic workflow for this compound.

Note: This represents a theoretical pathway. The actual experimental conditions, such as reagents, solvents, temperatures, and reaction times, would require optimization.

Biological Activity and Signaling Pathways

A critical aspect for the application of any compound in drug development is the understanding of its biological activity and the mechanism by which it exerts its effects, often through interaction with specific signaling pathways.

Despite extensive searches of medicinal chemistry and bioorganic chemistry literature, there are no published studies detailing the biological evaluation of this compound. While numerous derivatives of benzaldehyde have been investigated for a wide array of pharmacological activities, including anticancer and antimicrobial effects, this specific compound has not been the subject of such studies in the available literature.

For context, other dimethoxybenzaldehyde derivatives have been explored for their potential to modulate various cellular processes. For instance, some studies have investigated the role of benzaldehyde derivatives in apoptosis and cell cycle regulation in cancer cells.

Generalized Apoptotic Signaling Pathway (for illustrative purposes):

Caption: A generalized diagram of apoptotic signaling pathways.

Disclaimer: The above diagram is for illustrative purposes only and does not represent a known signaling pathway for this compound, as no such data is currently available.

Conclusion and Future Directions

This compound is a chemical compound with well-defined physical and chemical properties. However, there is a significant lack of information in the public domain regarding its synthesis and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound remains largely unexplored in a biological context.

Future research should focus on:

-

Development and publication of a robust and reproducible synthetic protocol. This would make the compound more accessible for further studies.

-

Screening for biological activity. A broad-based screening approach against various cell lines (e.g., cancer, microbial) and enzyme assays could uncover potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies. Should any biological activity be identified, the synthesis and evaluation of related analogs would be crucial to optimize its potency and selectivity.

Until such studies are conducted and published, the potential of this compound in drug development remains unknown. This guide serves as a summary of the currently available information and a call for further investigation into this understudied molecule.

References

A Technical Guide to the Thermodynamic Properties of 5-Chloro-2,3-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of 5-Chloro-2,3-dimethoxybenzaldehyde. A comprehensive search of available scientific literature and databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic data for this specific compound. This guide, therefore, serves a dual purpose: firstly, to transparently report the lack of specific data, and secondly, to provide a robust framework of established experimental and computational methodologies that can be employed to determine these crucial properties. The intended audience, including researchers, scientists, and drug development professionals, will find detailed protocols for key experiments and an overview of computational approaches. This document aims to be a foundational resource for initiating the thermodynamic characterization of this compound.

Introduction

This compound is an aromatic aldehyde with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceuticals. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy, is fundamental for process development, reaction optimization, safety assessments, and understanding its stability and reactivity. These parameters are critical for predicting reaction equilibria, determining the energy requirements of processes, and ensuring safe handling and storage.

Despite its relevance, a diligent search of scientific databases and literature has not yielded any published quantitative thermodynamic data for this compound. This guide provides a comprehensive overview of the standard methodologies that can be utilized to obtain this vital information.

Physicochemical Properties

While specific thermodynamic data is unavailable, basic physicochemical properties have been reported and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| CAS Number | 86232-28-2 |

Experimental Protocols for Thermodynamic Characterization

The following sections detail the established experimental protocols for determining the key thermodynamic properties of a solid organic compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermodynamic data. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).

Methodology: Constant-Volume Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb". A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and interfere with the results. The bomb is then filled with excess oxygen to a pressure of approximately 25-30 atm to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). A stirrer is used to ensure uniform water temperature, which is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb, the water, and the calorimeter components, leading to a temperature rise. The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat released by the ignition wire and for the formation of any side products.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization).[1][2]

Methodology: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a controlled linear rate (e.g., 10 K/min) over a specified temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample can be determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.[3]

-

Phase Transitions: Melting will be observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is used to determine the thermal stability and decomposition profile of a material.

Methodology: Thermogravimetric Analysis

-

Sample Preparation: A small amount of the sample (typically 2-20 mg) is placed in a tared TGA pan.[4]

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) is established.

-

Measurement: The sample is heated at a constant rate, and the mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition and provides information about the thermal stability of the compound.

Absolute Entropy and Low-Temperature Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring heat capacity, particularly at low temperatures.[6][7] These measurements are essential for determining the absolute entropy of a substance based on the third law of thermodynamics.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A known mass of the crystalline sample is sealed in a sample vessel under vacuum or in an inert atmosphere.

-

Calorimeter Setup: The sample vessel is placed within a series of adiabatic shields in a cryostat. The temperature of the shields is precisely controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

Measurement: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature. The temperature of the sample is carefully measured before and after the energy input.

-

Data Analysis: The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise. Measurements are made over a wide temperature range, starting from near absolute zero (liquid helium temperatures) up to room temperature and above.

-

Entropy Calculation: The absolute entropy at a given temperature T is determined by integrating the heat capacity data (as Cp/T) from 0 K to T.

Computational Approach for Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.

Ab Initio Quantum Chemical Calculations

High-level ab initio methods can be used to calculate the gas-phase enthalpy of formation.

Methodology:

-

Structure Optimization: The 3D molecular structure of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Energy Calculation: A high-accuracy single-point energy calculation is performed using a more sophisticated method (e.g., coupled-cluster with single, double, and perturbative triple excitations - CCSD(T)).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the computed total electronic energy, ZPVE, and thermal corrections by considering the atomization energy of the molecule and the experimental enthalpies of formation of the constituent atoms in their standard states.[8]

Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than high-level ab initio calculations, they are computationally inexpensive and can provide rapid estimations. The accuracy of these methods depends on the availability of well-parameterized group values.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a solid organic compound.

Caption: General experimental workflow for thermodynamic characterization.

Conclusion

While there is a current lack of published thermodynamic data for this compound, this guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine these essential properties. The detailed protocols for bomb calorimetry, differential scanning calorimetry, thermogravimetric analysis, and adiabatic calorimetry, along with an outline of computational approaches, offer a clear pathway for researchers to obtain the necessary data for process development, safety analysis, and fundamental chemical understanding. The generation of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 5. mt.com [mt.com]

- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 8. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 5-Chloro-2,3-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2,3-dimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility based on its molecular structure, including polarity and potential for hydrogen bonding. A detailed analysis of its predicted solubility in a range of aqueous and organic solvents is presented. Furthermore, this guide provides standardized, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility, crucial for applications in drug discovery and process chemistry. The methodologies are designed to ensure accuracy and reproducibility, forming a self-validating system for solubility assessment. This paper aims to be an essential resource for researchers, scientists, and drug development professionals by providing both foundational knowledge and practical experimental frameworks.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₉H₉ClO₃.[1] Its molecular structure, characterized by a substituted benzene ring, significantly influences its physicochemical properties, most notably its solubility. Understanding the solubility profile of this compound is paramount for its effective use in various applications, from organic synthesis to the formulation of active pharmaceutical ingredients (APIs). Solubility dictates the choice of reaction media, purification methods such as recrystallization, and is a critical determinant of a drug candidate's bioavailability.[2] This guide provides an in-depth analysis of the factors governing the solubility of this compound and presents robust methodologies for its empirical determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | PubChem[1] |

| Molecular Weight | 200.62 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86232-28-2 | PubChem[1] |

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The solubility of this compound is a function of its molecular structure, which imparts a moderate polarity.

-

Polar Moieties : The presence of a carbonyl group (C=O) in the aldehyde and ether linkages (-OCH₃) introduces polarity and the potential for hydrogen bonding with protic solvents.

-

Nonpolar Moiety : The benzene ring and the chlorine atom contribute to the molecule's nonpolar, hydrophobic character.

This dual nature suggests that this compound will exhibit limited solubility in water but will be more soluble in organic solvents. The general solubility of substituted benzaldehydes is poor in water but increases in organic solvents.[4]

Aqueous Solubility

The presence of the bulky, nonpolar benzene ring and the chloro-substituent is expected to significantly limit solubility in water. While the methoxy and aldehyde groups can form hydrogen bonds with water, the overall hydrophobic nature of the molecule will likely dominate. The solubility of the parent compound, benzaldehyde, in water is low (around 6.95 g/L at 25°C).[5][6] The addition of a chlorine atom and two methoxy groups increases the molecular weight and likely further reduces aqueous solubility.

Organic Solvent Solubility

Based on its structure, this compound is anticipated to be soluble in a range of common organic solvents.

-

Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents : Alcohols such as methanol, ethanol, and isopropanol should be good solvents, capable of hydrogen bonding with the aldehyde and methoxy groups. Heating can significantly increase solubility in these solvents.[7]

-

Nonpolar Solvents : Solubility in nonpolar solvents like hexane and toluene is expected to be lower than in polar organic solvents, although the aromatic ring may provide some favorable interactions with toluene through pi-stacking.

-

Chlorinated Solvents : Dichloromethane and chloroform are likely to be effective solvents due to favorable dipole-dipole interactions.

Predicted Solubility Classification

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Aqueous Buffers (pH 1-7.5) | Poorly Soluble | The hydrophobic benzene ring and chlorine atom dominate over the polar functional groups.[2] |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the aldehyde and methoxy groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Strong dipole-dipole interactions with the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | "Like dissolves like" principle suggests limited interaction. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Favorable dipole-dipole interactions. |

Experimental Determination of Solubility

For drug development and process chemistry, two key types of solubility are determined: kinetic and thermodynamic.[8]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in a solution at the point of precipitation after being introduced from a high-concentration stock solution (typically in DMSO).[8] This is a high-throughput screening method used in early-stage drug discovery.

Experimental Workflow: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Kinetic Solubility

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation : In a 96-well microplate, add the appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentrations.

-

Compound Addition : Add the stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation : Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Analysis : Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, HPLC-UV or LC/MS/MS can be used for more precise quantification.[8]

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[9] This is a more time-consuming but more accurate measure, often referred to as the "shake-flask" method.

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The presence of undissolved solid is crucial.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).[9]

-

Phase Separation : After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the saturated solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature : For most solids dissolving in liquids, solubility increases with temperature.[3] This is an important consideration for processes like recrystallization.

-

pH : As an essentially neutral compound, the aqueous solubility of this compound is not expected to be significantly affected by pH within a typical physiological range. However, at extreme pH values, hydrolysis of the aldehyde or ether groups could occur over time, affecting the measurement.

-

Polymorphism : The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. Solid-state characterization is recommended for a complete understanding.[8]

-

Purity of Solute and Solvent : The presence of impurities can affect the measured solubility.[9] It is essential to use a well-characterized, high-purity sample of this compound and high-purity solvents.

Conclusion

This technical guide has detailed the theoretical and practical aspects of the solubility profile of this compound. Based on its molecular structure, it is predicted to be poorly soluble in aqueous media but soluble in a range of polar organic solvents. The provided experimental protocols for kinetic and thermodynamic solubility determination offer a robust framework for researchers and drug development professionals to accurately assess this critical physicochemical property. A thorough understanding and empirical determination of its solubility are essential for optimizing its use in chemical synthesis, formulation development, and for predicting its behavior in biological systems.

References

- 1. This compound | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide: 5-Chloro-2,3-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2,3-dimethoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow.

Core Properties of this compound

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-Chloro-2,3-dimethoxy-benzaldehyde | [1][2] |

| CAS Number | 86232-28-2 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| Physical State | Solid (inferred) | |

| Appearance | Beige powder/solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Slightly soluble in water. | [5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of substituted benzaldehydes, adapted for the preparation and characterization of this compound.

Synthesis Protocol: Formylation of 4-Chloro-1,2-dimethoxybenzene